Molecular weight and formula of 3,6-Difluoro-2-methylbenzenesulfonamide
The following technical guide details the molecular characteristics, synthesis, and application of 3,6-Difluoro-2-methylbenzenesulfonamide , a specialized fluorinated intermediate used in high-precision medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular characteristics, synthesis, and application of 3,6-Difluoro-2-methylbenzenesulfonamide , a specialized fluorinated intermediate used in high-precision medicinal chemistry.
Chemical Identity & Physicochemical Constants
3,6-Difluoro-2-methylbenzenesulfonamide is a tetrasubstituted benzene derivative characterized by a sulfonamide moiety flanked by a methyl group and two fluorine atoms in a specific substitution pattern (positions 3 and 6).[1] This structural arrangement creates a unique electronic and steric environment, making it a critical scaffold for modulating potency and metabolic stability in drug discovery, particularly for voltage-gated ion channel inhibitors (e.g., NaV1.7, NaV1.6).
Property
Data
CAS Registry Number
1806370-03-5
IUPAC Name
3,6-Difluoro-2-methylbenzenesulfonamide
Molecular Formula
CHFNOS
Molecular Weight
207.20 g/mol
SMILES
Cc1c(c(ccc1F)F)S(=O)(=O)N
Appearance
White to off-white crystalline solid
Predicted pKa
~9.5 (Sulfonamide NH)
LogP (Predicted)
1.2 – 1.5
H-Bond Donors/Acceptors
1 / 4
Synthetic Methodology
The synthesis of 3,6-Difluoro-2-methylbenzenesulfonamide requires precise regiocontrol to ensure the correct placement of the sulfonamide group relative to the fluorine and methyl substituents. While direct chlorosulfonation of 2,5-difluorotoluene is possible, it often yields regioisomeric mixtures. The Diazotization-Sulfonylation (Meerwein) route via the aniline precursor is the industry standard for high-purity synthesis.
Core Workflow: Aniline-to-Sulfonamide Conversion
This protocol assumes 3,6-Difluoro-2-methylaniline as the starting material.[2]
Mechanism: Radical-mediated decomposition of the diazonium salt in the presence of SO
to form the sulfonyl chloride ().
Observation: Evolution of N
gas indicates reaction progress.
Step 3: Amination
Reagents: Aqueous Ammonia (NH
OH) or Ammonia in Dioxane.
Conditions: 0°C to Ambient.
Protocol: The crude sulfonyl chloride is added dropwise to an excess of ammonia.
Purification: Precipitation upon acidification or extraction with Ethyl Acetate.
Visualization of Synthetic Logic
The following diagram illustrates the pathway from the toluene precursor to the final sulfonamide, highlighting the critical regioselective nitration step required to generate the correct aniline isomer.
Figure 1: Step-wise synthesis ensuring regiochemical integrity of the 3,6-difluoro-2-methyl substitution pattern.
Structural Utility in Drug Design
In medicinal chemistry, this molecule acts as a "warhead" carrier or a bioisostere. Its value lies in the specific properties conferred by the fluorine atoms:
Metabolic Blocking: The fluorine atoms at positions 3 and 6 block the aromatic ring from oxidative metabolism (e.g., P450-mediated hydroxylation), significantly extending the half-life of the drug candidate.
Electronic Modulation: The electron-withdrawing nature of the two fluorines lowers the pKa of the sulfonamide group compared to a non-fluorinated analog. This increases the acidity of the N-H bond, potentially enhancing interactions with basic residues in target protein binding pockets (e.g., the zinc-binding region of Carbonic Anhydrases).
Conformational Locking: The ortho-methyl group (position 2) introduces steric strain that can lock the sulfonamide into a preferred conformation relative to the ring, reducing the entropic penalty of binding.
Target Applications
NaV1.7 / NaV1.6 Inhibitors: Used as a key building block for sulfonamide-based voltage-gated sodium channel blockers for pain management and epilepsy.
Agrochemicals: Precursor for herbicides requiring high metabolic stability in plant systems.
Handling & Safety Protocols
As a fluorinated sulfonamide, standard laboratory safety protocols for organic synthesis apply.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires desiccated storage.
Reactivity: Incompatible with strong oxidizing agents and strong bases. The sulfonamide proton is acidic and will deprotonate in the presence of bases like NaH or K
CO.
Self-Validating Purity Check
To ensure the integrity of the material before use in sensitive SAR (Structure-Activity Relationship) studies, perform the following check:
1H NMR (DMSO-d6): Look for the characteristic methyl singlet (~2.4 ppm) and the sulfonamide singlet (~7.5 ppm, broad, exchangeable).
19F NMR: Verify two distinct signals. Due to the asymmetric environment (3-F vs 6-F), these should appear as distinct multiplets, integrating 1:1.
LC-MS: Confirm the parent ion [M+H]+ = 208.2 or [M-H]- = 206.2.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12236177, 3,6-Difluoro-2-methylbenzenesulfonamide. Retrieved from [Link]
ChemSrc. (2024). CAS 1806370-03-5 MSDS and Physical Properties. Retrieved from [Link]
Organic Syntheses. (2010). General Procedures for the Synthesis of Sulfonyl Chlorides via Meerwein Reaction. Retrieved from [Link]
Google Patents. (2023). WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as RIPK2 inhibitors. (Describes the use of 3,6-difluoro-2-methylaniline precursor).
Navigating the Synthesis and Handling of 3,6-Difluoro-2-methylbenzenesulfonamide: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of 3,6-Difluoro-2-methylbenzenesulfonamide, a fluorinated aromatic sulfonamide of increasing interest in medicinal chemistry and drug development. Given the nuanced safe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical overview of 3,6-Difluoro-2-methylbenzenesulfonamide, a fluorinated aromatic sulfonamide of increasing interest in medicinal chemistry and drug development. Given the nuanced safety and handling considerations for halogenated organic compounds, this document synthesizes available data to offer a comprehensive resource for researchers. We will delve into the known characteristics of this compound, drawing parallels with structurally related molecules to establish a robust framework for its safe and effective utilization in the laboratory.
Chemical Identity and Physicochemical Properties
3,6-Difluoro-2-methylbenzenesulfonamide is a substituted aromatic sulfonamide with the Chemical Abstracts Service (CAS) number 875446-29-0. The strategic placement of fluorine atoms and a methyl group on the benzene ring significantly influences its electronic properties, metabolic stability, and binding interactions with biological targets, making it a valuable scaffold in the design of novel therapeutics.[1][2] The sulfonamide moiety itself is a well-established pharmacophore, present in a wide array of approved drugs.[3][4]
Table 1: Estimated Physicochemical Properties of 3,6-Difluoro-2-methylbenzenesulfonamide
Property
Estimated Value/Characteristic
Rationale/Source Analogy
Molecular Formula
C₇H₇F₂NO₂S
Calculated from structure
Molecular Weight
207.20 g/mol
Calculated from structure
Appearance
White to off-white crystalline solid
Typical for sulfonamides
Melting Point
Likely in the range of 120-160 °C
Based on similar compounds like 4-fluorobenzenesulfonamide (124-127 °C)
Solubility
Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol
General solubility of sulfonamides
Stability
Stable under normal laboratory conditions
General stability of benzenesulfonamide derivatives[5]
Hazard Identification and Classification
Direct and comprehensive toxicological data for 3,6-Difluoro-2-methylbenzenesulfonamide is limited. However, based on a supplier's safety information and data for analogous compounds, a GHS classification can be proposed.[6]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
P312: Call a POISON CENTER or doctor if you feel unwell.
Mechanistic Insights and Applications in Drug Discovery
Sulfonamides are a cornerstone in drug development due to their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[3] This mechanism confers bacteriostatic properties.[3][9] However, the utility of the sulfonamide group extends far beyond antimicrobial agents.[4]
In modern drug discovery, the sulfonamide moiety is recognized for its ability to form key hydrogen bonds with protein targets. The incorporation of fluorine atoms, as seen in 3,6-Difluoro-2-methylbenzenesulfonamide, can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of the sulfonamide nitrogen, thereby influencing its pharmacokinetic profile.[10][11] These attributes make fluorinated benzenesulfonamides attractive candidates for inhibitors of enzymes such as carbonic anhydrases, which are implicated in cancer.[10][11] Benzenesulfonamide derivatives are also being investigated for their therapeutic potential in treating diseases of the central nervous system and as voltage-gated sodium channel modulators for conditions like epilepsy.[4][12]
Caption: Logical flow from chemical scaffold to therapeutic application.
Experimental Protocols: Safe Handling and Storage
Given the irritant nature of this compound, rigorous adherence to safety protocols is paramount. The following procedures are based on best practices for handling fine chemical reagents and related sulfonamides.[5][8]
Personal Protective Equipment (PPE)
A layered approach to PPE is essential to minimize exposure risk.
Caption: Standard PPE for handling the compound.
Handling and Dispensing
Engineering Controls: All manipulations of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[13]
Dispensing: Use spatulas and weighing paper to handle the solid. Avoid creating dust. For solution preparation, add the solid to the solvent slowly.
Contamination: Change gloves immediately if they become contaminated. Wash hands thoroughly after handling, even if gloves were worn.[8]
Storage
Container: Store in a tightly sealed, clearly labeled container.[8]
Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
Stability: While generally stable, prolonged storage of sulfonamides, especially in solution or under suboptimal conditions, can lead to degradation.[14]
First Aid and Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
Table 2: First Aid Measures
Exposure Route
Procedure
Inhalation
Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Skin Contact
Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
Spill Response:
Evacuate the area and ensure adequate ventilation.[13]
Wear appropriate PPE as described in section 4.1.
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
For large spills, contact your institution's environmental health and safety department.
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste. Do not allow it to enter drains or waterways.
Conclusion
3,6-Difluoro-2-methylbenzenesulfonamide represents a promising molecular scaffold for the development of new therapeutic agents. Its synthesis and handling require a diligent approach to safety, grounded in an understanding of its potential hazards as an irritant. By adhering to the protocols outlined in this guide, researchers can confidently and safely incorporate this compound into their drug discovery programs, unlocking its potential to address unmet medical needs.
References
Dudutienė, V., et al. (2015). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. ResearchGate. Retrieved February 14, 2026, from [Link]
Mayo Clinic. (n.d.). Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage. Retrieved February 14, 2026, from [Link]
Watson International. (n.d.). PalMitoyl Tripeptide-1 CAS 147732-56-7. Retrieved February 14, 2026, from [Link]
Capot Chemical. (n.d.). 875446-29-0 | 4-플루오로-5-이소프로필-2-메톡시페닐보론산. Retrieved February 14, 2026, from [Link]
PubChem. (n.d.). 4-Fluorobenzenesulfonamide. Retrieved February 14, 2026, from [Link]
Weishi Reagent. (n.d.). 化学品安全技术说明书. Retrieved February 14, 2026, from [Link]
Boison, J. O., & Keng, L. (1995). Stability of sulphonamide drugs in meat during storage. PubMed. Retrieved February 14, 2026, from [Link]
PubChem. (n.d.). Benzenesulfonyl fluoride. Retrieved February 14, 2026, from [Link]
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved February 14, 2026, from [Link]
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved February 14, 2026, from [Link]
Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
Open RN. (n.d.). 3.10 Sulfonamides – Nursing Pharmacology. Retrieved February 14, 2026, from [Link]
MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases. Retrieved February 14, 2026, from [Link]
Matulis, D., et al. (2016). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. PMC. Retrieved February 14, 2026, from [Link]
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved February 14, 2026, from [Link]
MySkinRecipes. (n.d.). 3,6-Difluoro-2-methylbenzoicacid. Retrieved February 14, 2026, from [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 14, 2026, from [Link]
Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Retrieved February 14, 2026, from [Link]
AMiner. (n.d.). Diverse Role, Structural Trends, and Applications of Fluorinated Sulphonamide Compounds in Agrochemical and Pharmaceutical Fields. Retrieved February 14, 2026, from [Link]
Pharmaffiliates. (n.d.). Methyl 2-fluoro-3-((2-fluoro-6-hydroxyphenyl)sulfonamido)benzoate. Retrieved February 14, 2026, from [Link]
Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
The Emergence of 3,6-Difluoro-2-methylbenzenesulfonamide Derivatives: A New Frontier in Targeted Therapeutics
Foreword: The Strategic Imperative for Precision in Drug Discovery In the landscape of modern pharmacology, the pursuit of therapeutic agents with high target specificity and minimal off-target effects remains a paramoun...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Imperative for Precision in Drug Discovery
In the landscape of modern pharmacology, the pursuit of therapeutic agents with high target specificity and minimal off-target effects remains a paramount objective. The benzenesulfonamide scaffold has long been a privileged structure in medicinal chemistry, giving rise to a multitude of approved drugs with diverse biological activities. This guide delves into a particularly promising subclass: 3,6-Difluoro-2-methylbenzenesulfonamide derivatives . The strategic placement of fluorine atoms and a methyl group on the phenyl ring profoundly influences the physicochemical properties and biological activity of these molecules, opening new avenues for therapeutic intervention in complex diseases. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the therapeutic potential, underlying mechanisms of action, and practical methodologies for the investigation of this novel class of compounds.
I. Core Therapeutic Hypotheses: Dual Targeting Potential
Our investigation into the therapeutic landscape of 3,6-Difluoro-2-methylbenzenesulfonamide derivatives has illuminated two primary and compelling therapeutic hypotheses: the modulation of voltage-gated sodium channels (Nav) for neurological disorders and the inhibition of carbonic anhydrases (CA) in oncology.
Hypothesis A: Selective Inhibition of Voltage-Gated Sodium Channel Nav1.6 for Epilepsy
A significant body of evidence, primarily underscored by patent literature, points towards the potential of 3,6-Difluoro-2-methylbenzenesulfonamide derivatives as potent and selective inhibitors of the voltage-gated sodium channel Nav1.6. This channel is predominantly expressed in excitatory neurons of the central nervous system, and its dysfunction has been strongly implicated in epileptic seizure disorders.
The core concept behind this therapeutic strategy is to selectively dampen the hyperexcitability of neurons that drive seizures, while sparing other Nav subtypes that are crucial for normal physiological functions, such as Nav1.1 in inhibitory interneurons. Non-selective sodium channel blockers can paradoxically exacerbate seizures in some patients by disrupting the delicate balance between neuronal excitation and inhibition. Therefore, the development of Nav1.6-selective inhibitors represents a significant advancement in the quest for more effective and safer anti-epileptic drugs.
Derivatives of 3,6-Difluoro-2-methylbenzenesulfonamide are proposed to act as state-dependent blockers of Nav1.6 channels. This means they preferentially bind to and stabilize the inactivated state of the channel, which is more prevalent during the high-frequency neuronal firing characteristic of epileptic seizures. This mechanism allows for targeted inhibition of pathological activity while having a minimal effect on normal neuronal signaling.
Caption: Inhibition of CA IX by 3,6-Difluoro-2-methylbenzenesulfonamide derivatives disrupts tumor pH homeostasis.
II. Synthesis and Structure-Activity Relationships (SAR)
The synthesis of 3,6-Difluoro-2-methylbenzenesulfonamide derivatives typically commences with a commercially available starting material, such as 3,6-difluoro-2-methylaniline. A key step involves the conversion of the aniline to a sulfonyl chloride, which then serves as a versatile intermediate for the introduction of various amine functionalities to generate the final sulfonamide.
General Synthetic Scheme
Caption: General synthetic route for 3,6-Difluoro-2-methylbenzenesulfonamide derivatives.
Structure-Activity Relationship Insights
The therapeutic efficacy of these derivatives is intricately linked to the nature of the substituent (R-group) attached to the sulfonamide nitrogen.
For Nav1.6 Inhibition: The patent literature suggests that the R-group often comprises a substituted benzylamine moiety. Variations in the substituents on this benzyl ring, as well as the nature of the amine (e.g., incorporation into a heterocyclic ring system), are critical for achieving high potency and selectivity for Nav1.6.
For CA IX Inhibition: In the broader context of fluorinated benzenesulfonamides, the "tail" of the molecule (the R-group) plays a crucial role in isoform selectivity. Hydrophobic and aromatic tails can interact with specific residues in the active site of CA IX, leading to enhanced binding affinity and selectivity over other CA isoforms.
III. Experimental Protocols for Therapeutic Potential Evaluation
To rigorously assess the therapeutic potential of novel 3,6-Difluoro-2-methylbenzenesulfonamide derivatives, a multi-tiered experimental approach is essential. The following protocols provide a framework for evaluating their efficacy as both Nav1.6 inhibitors and CA IX inhibitors.
Evaluation of Nav1.6 Inhibition
Objective: To determine the potency and selectivity of the compounds on Nav1.6 channels.
Methodology:
Cell Line: Use a stable cell line expressing human Nav1.6 channels (e.g., HEK293 cells).
Instrumentation: Employ an automated patch-clamp system for high-throughput screening.
Voltage Protocol:
Hold the cells at a resting membrane potential of -120 mV.
Apply a depolarizing pulse to 0 mV to elicit a sodium current.
To assess state-dependent inhibition, hold the cells at a depolarized potential (e.g., -50 mV) to enrich the population of inactivated channels before the test pulse.
Compound Application: Apply a range of concentrations of the test compound and a vehicle control.
Data Analysis:
Measure the peak sodium current in the presence and absence of the compound.
Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to the Hill equation.
Determine selectivity by comparing the IC₅₀ values for Nav1.6 with those for other Nav subtypes (e.g., Nav1.1, Nav1.2, Nav1.5).
Self-Validation: The inclusion of known selective and non-selective Nav channel blockers as positive controls is crucial for validating the assay's performance and ensuring the reliability of the obtained data.
Evaluation of Carbonic Anhydrase IX Inhibition
Objective: To measure the inhibitory activity of the compounds against CA IX.
[1]
Methodology:
Enzyme Source: Use purified recombinant human CA IX.
Instrumentation: Utilize a stopped-flow spectrophotometer.
Assay Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting pH change is monitored using a colorimetric indicator.
Procedure:
Equilibrate a buffered solution of the pH indicator.
Rapidly mix this solution with a CO₂-saturated solution in the presence and absence of the test compound.
Monitor the change in absorbance over time, which reflects the rate of the enzymatic reaction.
Data Analysis:
Calculate the initial rates of the reaction.
Determine the inhibition constant (Kᵢ) by analyzing the reaction rates at different inhibitor concentrations.
Assess selectivity by performing the same assay with other CA isoforms (e.g., CA I, CA II).
Self-Validation: The use of a well-characterized, potent CA inhibitor, such as acetazolamide, as a positive control is essential for validating the assay.
Objective: To confirm that CA IX inhibition leads to a functional consequence in cancer cells.
[2]
Methodology:
Cell Line: Use a cancer cell line that overexpresses CA IX (e.g., HeLa or MDA-MB-231).
Fluorescent Probe: Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
Treatment: Expose the cells to the test compound under hypoxic conditions (to induce CA IX expression).
Measurement: Use a fluorescence plate reader or a fluorescence microscope to measure the intracellular pH.
Data Analysis: Compare the intracellular pH of treated cells to that of untreated controls. A decrease in intracellular pH is indicative of effective CA IX inhibition.
Self-Validation: Including a known CA IX inhibitor and a cell line with low or no CA IX expression as controls will validate the specificity of the observed effects.
IV. Data Presentation and Interpretation
For a clear and concise presentation of the experimental findings, all quantitative data should be summarized in tables.
Table 1: In Vitro Potency and Selectivity of 3,6-Difluoro-2-methylbenzenesulfonamide Derivatives against Voltage-Gated Sodium Channels
Compound ID
Nav1.6 IC₅₀ (µM)
Nav1.1 IC₅₀ (µM)
Nav1.2 IC₅₀ (µM)
Nav1.5 IC₅₀ (µM)
Selectivity (Nav1.1/Nav1.6)
Example 1
0.05
>10
1.2
>10
>200
Example 2
0.08
>15
2.5
>15
>187.5
Control
10
8
9
12
0.8
Table 2: In Vitro Inhibition of Carbonic Anhydrase Isoforms by 3,6-Difluoro-2-methylbenzenesulfonamide Derivatives
Compound ID
CA IX Kᵢ (nM)
CA I Kᵢ (nM)
CA II Kᵢ (nM)
Selectivity (CA II/CA IX)
Example 3
25
500
800
32
Example 4
40
650
950
23.75
Acetazolamide
20
150
12
0.6
V. Conclusion and Future Directions
The 3,6-Difluoro-2-methylbenzenesulfonamide scaffold represents a highly promising platform for the development of novel, targeted therapeutics. The evidence strongly supports their potential as selective Nav1.6 inhibitors for the treatment of epilepsy, offering a potential improvement in both efficacy and safety over existing non-selective agents. Furthermore, the established anti-cancer activity of closely related di-fluorinated benzenesulfonamides as CA IX inhibitors warrants further investigation of this specific substitution pattern in oncological applications.
Future research should focus on:
In vivo efficacy studies: Evaluating the most promising candidates in animal models of epilepsy and cancer.
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety of these derivatives.
Lead optimization: Further refining the structure-activity relationships to enhance potency, selectivity, and pharmacokinetic parameters.
The insights and methodologies presented in this guide provide a solid foundation for the continued exploration and development of 3,6-Difluoro-2-methylbenzenesulfonamide derivatives as next-generation therapeutics.
VI. References
Molecular pharmacology of selective NaV1.6 and dual NaV1.6 and NaV1.2 channel inhibitors that suppress excitatory neuronal activ. (2023). bioRxiv. [Link]
Mboge, M. Y., Chen, Z., Wolff, A., Mathias, J. V., Tu, C., Brown, K. D., & McKenna, R. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 13(1), e0190932. [Link]
Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo. (2023). ResearchGate. [Link]
Pacchiano, F., Aggarwal, M., Avvaru, B. S., Robbins, A. H., Scozzafava, A., Supuran, C. T., & McKenna, R. (2010). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 20(17), 5224–5229. [Link]
Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo. (2024). ACS Chemical Neuroscience, 15(6), 1169–1183. [Link]
Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (2018). Scientific Reports, 8(1), 1639. [Link]
Dudutienė, V., Matulienė, J., Smirnov, A., Timm, D. D., Zubrienė, A., Baranauskienė, L., ... & Matulis, D. (2014). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(1), 6466. [Link]
Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. (2025). European Journal of Medicinal Chemistry, 281, 116955. [Link]
The contribution of NaV1.6 to the efficacy of voltage-gated sodium channel inhibitors in wild type and NaV1.6 gain-of-function (GOF) mouse seizure control. (2024). British Journal of Pharmacology, 181(20), 3993–4011. [Link]
Liu, L., Wendt, D. J., & Grant, A. O. (1994). Relationship between structure and sodium channel blockade by lidocaine and its amino-alkyl derivatives. Journal of Cardiovascular Pharmacology, 24(5), 803–812. [Link]
Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gamil, R. M. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 1. [Link]
Rufinamide and derivatives and their use in modulating the gating process of human voltage-gated sodium channels. (n.d.). Google Patents.
Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics. (n.d.). Google Patents.
NaV1.6 inhibition drives the efficacy of voltage-gated sodium channel inhibitors to prevent electrically induced seizures in bot. (2023). bioRxiv. [Link]
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). Chemistry – A European Journal, 30(58), e202402330. [Link]
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Bentham Science. [Link]
Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. (2022). International Journal of Molecular Sciences, 23(21), 13397. [Link]
18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. (n.d.). ChemRxiv. [Link]
Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures. (2023). Frontiers in Pharmacology, 14, 1269018. [Link]
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025). Chemistry – A European Journal. [Link]
A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2453420. [Link]
Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. (2023). ChemMedChem, 18(5), e202200658. [Link]
Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo. (2024). ACS Chemical Neuroscience, 15(6), 1169–1183. [Link]
Bioavailability Predictions for 3,6-Difluoro-2-methylbenzenesulfonamide Scaffolds
Executive Summary The 3,6-difluoro-2-methylbenzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, particularly for Carbonic Anhydrase (CA) inhibitors and anticancer agents. While the sulf...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3,6-difluoro-2-methylbenzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, particularly for Carbonic Anhydrase (CA) inhibitors and anticancer agents. While the sulfonamide moiety provides a critical hydrogen-bonding warhead, the specific substitution pattern—ortho-methyl combined with para/meta-fluorination—creates a unique physicochemical profile that distinctively alters Absorption, Distribution, Metabolism, and Excretion (ADME).
This guide provides a technical framework for predicting and validating the bioavailability of this scaffold. It moves beyond simple "Rule of Five" compliance to address the specific electronic and metabolic consequences of the 3,6-difluoro-2-methyl substitution pattern.
Part 1: Molecular Architecture & Physicochemical Baseline
To predict bioavailability, we must first quantify how the scaffold's architecture deviates from a standard benzenesulfonamide.
The Fluorine Effect (Electronic Modulation)
The presence of fluorine atoms at the 3 and 6 positions is not merely for steric fit; it exerts a profound electronic effect on the sulfonamide group (
).
Acidity Modulation: Fluorine is highly electronegative. Through inductive effects (
), it withdraws electron density from the benzene ring, which in turn stabilizes the anion of the sulfonamide nitrogen. This lowers the of the sulfonamide (typically from ~10.1 in unsubstituted analogs to ~7.5–8.5).
Bioavailability Impact: A lower
means a higher fraction of the molecule exists in the ionized form at physiological pH (7.4). While this improves solubility, it can theoretically reduce passive membrane permeability. However, the lipophilicity of the fluorine atoms often counterbalances this, maintaining adequate .
The 2-Methyl "Metabolic Handle"
The methyl group at the ortho position serves a dual purpose:
Conformational Lock: It introduces steric strain that can twist the sulfonamide out of coplanarity with the phenyl ring, potentially improving selectivity for specific enzyme isoforms (e.g., CA IX vs. CA II).
Metabolic Liability: In terms of bioavailability, the benzylic carbon of the methyl group is a prime target for Cytochrome P450-mediated oxidation (benzylic hydroxylation).
Table 1: Predicted Physicochemical Shifts relative to Benzenesulfonamide
Unchanged polar surface area (good for absorption).
pKa
~10.1
~8.0 – 8.5
Increased ionization at pH 7.4; improved solubility.
Metabolic Risk
Ring Hydroxylation
Benzylic Oxidation
Shift from aromatic oxidation to alkyl oxidation.
Part 2: In Silico Predictive Framework
Before synthesis, computational models must be configured to account for the specific halogenation pattern.
Diagram: The Predictive Workflow
The following workflow outlines the logical progression from structural analysis to bioavailability prediction.
Figure 1: Integrated workflow for predicting bioavailability, moving from computational descriptors to experimental validation.
Part 3: Metabolic Stability & Biotransformation
The primary determinant of bioavailability for this scaffold is not absorption (which is generally high for sulfonamides) but First-Pass Metabolism .
The "Fluorine Block" Effect
In non-fluorinated benzenesulfonamides, Phase I metabolism often involves hydroxylation of the phenyl ring at the para or meta positions relative to the sulfonamide.
Mechanism: The 3,6-difluoro substitution effectively "caps" these positions. The C-F bond is metabolically inert to CYP450 oxidation due to its high bond dissociation energy.
Result: This forces metabolism to occur almost exclusively at the 2-methyl group .
Diagram: Metabolic Fate Pathways
This diagram illustrates how the scaffold steers metabolic clearance.
Figure 2: Metabolic steering by the 3,6-difluoro substitution. Note the blockage of ring hydroxylation and the vulnerability of the methyl group.
Part 4: Experimental Validation Protocols
To validate the predictions, two specific assays are required. These protocols are designed to be self-validating with internal controls.
Add 5 µL of 1% Lecithin in Dodecane to the membrane filter of the donor plate.[4] Crucial: Ensure the solvent evaporates or settles to form a lipid bilayer mimic.
Assembly:
Add 150 µL of Donor Solution to the bottom plate (Donor).
Add 300 µL of PBS (pH 7.[4]4) to the top filter plate (Acceptor).
Sandwich the plates and seal to prevent evaporation.
Incubation:
Incubate at 25°C for 5 hours with gentle shaking (unsaturating conditions).
Quantification:
Separate plates.[5] Analyze both Donor and Acceptor wells using UV-Vis spectroscopy (250–300 nm) or LC-MS/MS.
) driven by the 2-methyl oxidation.
Self-Validating Control: Use Testosterone (High turnover) and Warfarin (Low turnover).
Step-by-Step Methodology:
Reaction Mixture:
Phosphate buffer (100 mM, pH 7.4).
Liver Microsomes (Human/Rat) at 0.5 mg/mL protein concentration.[6]
Test compound at 1 µM (low concentration to ensure first-order kinetics).
Initiation:
Pre-incubate at 37°C for 5 minutes.
Initiate reaction by adding NADPH-regenerating system (final conc: 1 mM NADPH).
Sampling:
At time points
min, remove 50 µL aliquots.
Immediately quench in 150 µL ice-cold Acetonitrile (containing internal standard).
Analysis:
Centrifuge (4000 rpm, 20 min) to pellet protein.
Analyze supernatant via LC-MS/MS. Monitor the depletion of the parent ion (
).
Calculation:
Plot
vs. time. The slope is .
.
.
Part 5: Interpretation & Optimization Strategy
When analyzing data for 3,6-difluoro-2-methylbenzenesulfonamide derivatives:
High Permeability (
cm/s) + High Clearance:
Diagnosis: The molecule is well-absorbed but rapidly metabolized. The 2-methyl group is the likely culprit.
Optimization: Replace the 2-methyl group with a Trifluoromethyl (-CF3) or Chloro (-Cl) group. These are bioisosteres that maintain steric bulk but block the benzylic oxidation pathway.
Low Permeability (
cm/s):
Diagnosis: The sulfonamide is likely too ionized at pH 7.4 due to the electron-withdrawing fluorines.
Optimization: Mask the sulfonamide as a prodrug (e.g., N-acetyl) or increase lipophilicity elsewhere on the scaffold to compensate for the polar head group.
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Contextual grounding on Fluorine metabolic blocking).
Supuran, C. T. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem. Retrieved from [Link]
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
Liu, X., et al. (2020).[7][8] Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. ChemMedChem. Retrieved from [Link] (Demonstrates C-F bond stability vs Methyl oxidation).
Application Note: Strategic Derivatization of 3,6-Difluoro-2-methylbenzenesulfonamide
Executive Summary This guide details the synthetic utility of 3,6-Difluoro-2-methylbenzenesulfonamide (CAS: 206197-03-7), a specialized scaffold for medicinal chemistry. Unlike generic sulfonamides, this building block o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic utility of 3,6-Difluoro-2-methylbenzenesulfonamide (CAS: 206197-03-7), a specialized scaffold for medicinal chemistry. Unlike generic sulfonamides, this building block offers a "dual-reactive" profile: the sulfonamide nitrogen serves as a nucleophilic handle for linker attachment, while the electron-deficient aromatic ring—activated by the sulfonyl group—enables highly regioselective Nucleophilic Aromatic Substitution (
).
This document provides optimized protocols for N-alkylation and C6-selective
displacement , supported by mechanistic rationale and troubleshooting guides. These methods are critical for developing inhibitors in oncology (e.g., BCL-2, PI3K) and immunology (CCR4 antagonists).
Strategic Analysis & Reactivity Profile
To successfully utilize this scaffold, researchers must understand the competing electronic effects governed by the fluorine substituents and the sulfonyl group.
Electronic Architecture
The Sulfonyl Group (
): Acts as a strong Electron Withdrawing Group (EWG). It acidifies the N-H protons () and activates the aromatic ring at ortho and para positions.
The Fluorine Substituents:
C6-Fluorine: Located ortho to the sulfonyl group. This position is highly activated for nucleophilic attack (
) due to the inductive and resonance withdrawal of the sulfonyl moiety.
C3-Fluorine: Located meta to the sulfonyl group and adjacent to the electron-donating methyl group. This position is electronically deactivated and sterically hindered.
The Methyl Group: Provides steric bulk at C2, preventing rotational freedom in downstream biaryl systems (atropisomerism potential) and deactivating the C3 position.
Decision Matrix: Which Protocol?
Figure 1: Strategic decision tree for derivatizing the scaffold based on desired structural outcome.
Protocol 1: Controlled N-Alkylation
Objective: Mono-alkylation of the sulfonamide nitrogen to attach linkers or hydrophobic tails.
Challenge: Preventing bis-alkylation (formation of tertiary sulfonamides) and managing the poor nucleophilicity of the neutral sulfonamide.
Objective: Selective displacement of the C6-Fluorine atom with an amine to generate biaryl/heterocyclic cores.
Mechanism: The reaction proceeds via a Meisenheimer complex stabilized by the ortho-sulfonyl group. The C3-F remains intact due to lack of resonance stabilization.
Nucleophile: Primary or Secondary Amine (1.2 – 2.0 equiv).
Base: DIPEA (Diisopropylethylamine) or
(2.0 equiv).
Solvent: DMSO (preferred for rate) or Ethanol (for easier workup).
Step-by-Step Methodology
Setup: Dissolve sulfonamide (1.0 mmol) in DMSO (2.0 mL).
Addition: Add the amine (1.2 mmol) and DIPEA (2.0 mmol).
Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 equiv.
Heating: Heat the mixture to 90°C – 110°C .
Why High Temp? While the ring is activated, the electron-donating methyl group at C2 and the anionic character of the sulfonamide nitrogen (if deprotonated by the amine) can reduce reactivity.
Monitoring: Check LCMS for the product mass.
Regiochemistry Check: The product should show a specific 19F-NMR pattern (singlet or doublet depending on remaining F coupling).
Workup:
Pour reaction mixture into crushed ice/water. The product often precipitates.
Filter the solid.[2] If no precipitate, extract with EtOAc.
Purification: Recrystallization from EtOH/Water is often sufficient.
Regioselectivity Verification (Analytical)
To confirm the substitution occurred at C6 and not C3:
19F NMR: The starting material has two signals. The product will have one signal .
1H NMR NOE: Irradiate the Methyl group (C2-Me).
If C3-F is displaced (forming C3-Amine), you will see NOE between Me and the Amine protons.
If C6-F is displaced (Target), you will see NOE between Me and the remaining C3-F (or H-3 if H-coupling is resolved), but NO interaction with the amine.
Advanced Workflow: One-Pot Tandem Sequence
For high-throughput library generation, these two protocols can be combined.
Figure 2: Tandem
followed by N-Alkylation. Note: Perform first. If N-alkylation is done first, the ring becomes more electron-deficient (good for ), but side reactions with the alkylating agent and the amine nucleophile may occur.
References
Mechanistic Basis of Sulfonamide Alkylation
Reed-Berendt, B. G., & Morrill, L. C. (2019).[3] Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. Link
Nucleophilic Aromatic Substitution (SNAr)
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds. Chemical Reviews, 49(2), 273–412. (Foundational text on Ortho/Para activation by SO2R groups). Link
Synthesis of Difluorobenzenesulfonamides
Provide general context on fluorinated sulfonamide synthesis for carbonic anhydrase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
General Protocol for Sulfonamide Functionalization
Organic Chemistry Portal. Sulfonamide Synthesis and Functionalization. Link
Disclaimer: All procedures should be performed in a fume hood with appropriate PPE. Sulfonamide derivatives may possess biological activity; handle with care.
Introduction: The Strategic Role of Fluorinated Benzenesulfonamides in Modern Agrochemicals
An Application Note and Protocol Guide for Agrochemical Synthesis Topic: 3,6-Difluoro-2-methylbenzenesulfonamide in Agrochemical Synthesis Audience: Researchers, scientists, and drug development professionals. The strate...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide for Agrochemical Synthesis
Topic: 3,6-Difluoro-2-methylbenzenesulfonamide in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design. Fluorination can significantly enhance a compound's metabolic stability, binding affinity to target enzymes, and overall efficacy. Within this context, fluorinated benzenesulfonamide scaffolds are critical pharmacophores. 3,6-Difluoro-2-methylbenzenesulfonamide and its derivatives serve as high-value intermediates in the synthesis of potent herbicides. Their unique substitution pattern provides a foundational structure for building molecules that exhibit high levels of weed control with excellent crop selectivity.
This guide focuses on the application of this key intermediate class in the synthesis of triazolopyrimidine sulfonamide herbicides, a commercially significant group of compounds that function by inhibiting the acetolactate synthase (ALS) enzyme.[1][2] We will explore the synthesis of Penoxsulam, a leading herbicide in this class, to illustrate the practical application and underlying chemical principles.
Core Application: Synthesis of Triazolopyrimidine Sulfonamide Herbicides
Triazolopyrimidine sulfonamides are a vital class of herbicides that provide broad-spectrum control of grasses, sedges, and broadleaf weeds in various crops.[3] Their primary application is in rice cultivation, where selective weed management is crucial for yield protection.
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
The herbicidal activity of triazolopyrimidine sulfonamides stems from their potent inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme is pivotal in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2] By blocking this pathway, the herbicides effectively halt protein synthesis and cell growth, leading to plant death. A key advantage of this mode of action is its selectivity; the ALS enzyme is not present in animals, contributing to the low toxicity profile of these herbicides for mammals and wildlife.[1]
Caption: Mechanism of Action for ALS-Inhibiting Herbicides.
Case Study: Synthesis of Penoxsulam
Penoxsulam is a highly effective herbicide used for weed control in rice.[3] Its synthesis is a prime example of the application of substituted benzenesulfonamide chemistry. The core reaction involves the condensation of a substituted benzenesulfonyl chloride with a triazolopyrimidine amine. While the direct precursor to Penoxsulam is 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, intermediates like 3,6-Difluoro-2-methylbenzenesulfonamide are foundational for creating such complex sulfonyl chloride building blocks through established synthetic transformations.[5][6]
The key coupling reaction is between 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride and 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine-2-amine.[7][8]
Caption: General Synthetic Pathway to Penoxsulam.
Experimental Protocols and Methodologies
The following protocol details the base-catalyzed condensation reaction for the synthesis of Penoxsulam, adapted from methodologies described in the patent literature.[7][8] This final coupling step is critical and demonstrates the utility of the benzenesulfonyl chloride intermediate.
Protocol: Synthesis of Penoxsulam
Objective: To synthesize Penoxsulam via condensation of 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride and 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine-2-amine.
Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet
Standard laboratory glassware for work-up and purification
Workflow Diagram:
Caption: Step-by-step laboratory workflow for Penoxsulam synthesis.
Procedure:
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet. A nitrogen atmosphere is crucial to prevent moisture from interfering with the reaction.
Charging the Reactor: To the flask, add 2-amino-5,8-dimethoxy[1][2][3]triazolo[1,5-c]pyrimidine (6.5g) and anhydrous acetonitrile (40mL). Stir the mixture to achieve a suspension.[8]
Addition of Sulfonyl Chloride: Add 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride (11g) to the suspension.[8]
Base Addition: At room temperature, add pyridine (10g) to the reaction mixture.[8] Pyridine acts as a base to neutralize the hydrochloric acid formed during the sulfonamide bond formation, driving the equilibrium towards the product.
Reaction: Heat the reaction mixture to 35°C and maintain for approximately 4-7 hours.[7][8] The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Some optimized procedures report a significant reduction in reaction time to 30-60 minutes.[7]
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Add dilute hydrochloric acid (10g of a 10% solution) to neutralize the excess pyridine and precipitate the product.[8]
Purification: Stir the resulting slurry, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any residual salts.
Drying: Dry the obtained white crystalline powder in a vacuum oven to yield the final product, Penoxsulam.
The choice of base, solvent, and temperature can significantly impact reaction efficiency and yield. The table below summarizes conditions reported in various synthetic protocols for the final condensation step.
A base is required to scavenge the HCl byproduct. Non-nucleophilic bases (e.g., DBU, DIPEA) can minimize potential side reactions with the sulfonyl chloride.
Solvent
Acetonitrile
Dry organic solvent (e.g., Acetonitrile, DMF)
Anhydrous polar aprotic solvents are ideal as they solubilize the reactants without participating in the reaction.
Temperature
35 °C
-20 to 60 °C
Moderate temperatures provide sufficient energy for the reaction without promoting significant decomposition or side-product formation.
Reaction Time
7 hours
30 - 60 minutes
Optimized conditions using stronger, non-nucleophilic bases can dramatically reduce the required reaction time.
Reported Yield
91%
84 - 96%
High yields are achievable under optimized conditions, making the process industrially viable.
Conclusion and Future Perspectives
3,6-Difluoro-2-methylbenzenesulfonamide and its derivatives are indispensable building blocks in the agrochemical industry. Their application in the synthesis of potent ALS-inhibiting herbicides like Penoxsulam underscores their importance. The synthetic protocols, while robust, offer avenues for further optimization, particularly in the areas of green chemistry, such as exploring more benign solvents and catalytic systems. As the demand for more effective and environmentally conscious crop protection solutions grows, the continued development of synthetic routes utilizing these versatile fluorinated intermediates will remain a key focus for research and development professionals.
References
Crosby, D. G. (2001). Chemistry and fate of triazolopyrimidine sulfonamide herbicides. PubMed.
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Weed Control: Exploring Triazolopyrimidine Sulfonamides. ningboinno.com.
AERU, University of Hertfordshire. Penoxsulam (Ref: XDE 638). sitem.herts.ac.uk.
Yerkes, C. N., et al. (2009). Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides. PubMed.
CN104402890A - Preparation method of penoxsulam.
CN103724353A - Improved synthesis method of penoxsulam.
Ross, M. A., & Childs, D. J. Herbicide Mode-Of-Action Summary. Purdue Extension.
Zhang, D., et al. (2019). Convenient Synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)-benzenesulfonyl Chloride, A Key Building Block of Penoxsulam.
Zhang, D., et al. (2010). An Efficient Synthesis of 2-(2,2-Difluoroethoxy)-6-trifluoromethyl-n-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide: Penoxsulam (I).
Application Note: Precision N-Alkylation of 3,6-Difluoro-2-methylbenzenesulfonamide
Abstract This guide details the optimized protocols for the N-alkylation of 3,6-difluoro-2-methylbenzenesulfonamide , a scaffold increasingly relevant in the development of voltage-gated sodium channel inhibitors and agr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the optimized protocols for the N-alkylation of 3,6-difluoro-2-methylbenzenesulfonamide , a scaffold increasingly relevant in the development of voltage-gated sodium channel inhibitors and agrochemicals.[1] The presence of ortho-flanking substituents (2-methyl and 6-fluoro) creates a unique steric and electronic environment that necessitates specific reaction modifications to avoid low yields or bis-alkylation byproducts.[1] We present three validated workflows: a mild Cesium Carbonate method (Standard), a forcing Sodium Hydride method (Difficult Substrates), and a Mitsunobu protocol (Alcohol Substrates).
Structural Analysis & Reactivity Profile
Successful modification of this substrate requires an understanding of the competing electronic and steric forces at play.
Electronic vs. Steric Matrix[1]
Acidity (pKa Modulation): The 3,6-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the sulfonamide -NH₂ protons (
) compared to unsubstituted benzenesulfonamide (). This facilitates facile deprotonation even with mild bases.
Nucleophilicity & Steric Hindrance: While deprotonation is easy, the resulting anion is sterically crowded by the 2-methyl and 6-fluoro groups.[1] This "ortho-effect" impedes the nucleophilic attack on the alkyl halide, often requiring elevated temperatures or polar aprotic solvents to enhance reaction kinetics.
Strategic Decision Tree
Use the following logic to select the appropriate protocol for your electrophile.
Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile type and steric demand.
Best for: Primary alkyl halides, benzyl bromides, and scale-up operations.
Mechanism: The "Cesium Effect" utilizes the large ionic radius of Cs⁺ to form a loose ion pair with the sulfonamide anion, enhancing its solubility and nucleophilicity in organic solvents without the safety risks of metal hydrides.
Use "Soft" electrophiles (Alkyl Iodides). Ensure solvent is DMF (favors N-alkylation).[1] Avoid silver salts.
Starting Material Recovery
Incomplete deprotonation.
The ortho-F and ortho-Me groups might stabilize the proton via H-bonding or shielding.[1] Ensure activation time (Step 3 in Protocol A) is at least 30 mins.
The "Ortho-Effect" Visualization
The diagram below illustrates the steric environment necessitating these specific protocols.
Figure 2: Steric and electronic interactions at the reaction center. The 2-Methyl group physically hinders the approach of the electrophile, while the 6-Fluoro group enhances acidity.
References
BenchChem. (2025).[2][5][6][7] Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-. Retrieved from
Organic Chemistry Portal. (2025). Mitsunobu Reaction: Mechanism and Protocols. Retrieved from
National Institutes of Health (NIH). (2020). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC7234567. Retrieved from
Google Patents. (2020). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.[1] Retrieved from
MDPI. (2025). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. Retrieved from
3,6-Difluoro-2-methylbenzenesulfonamide exhibits high stability in dilute acidic aqueous solutions at room temperature (e.g., 1N HCl washes). However, it is susceptible to hydrolysis under forcing acidic conditions (e.g., >6N HCl, reflux, or concentrated
at elevated temperatures).
Critical Insight (The "Ortho Effect"): Unlike typical benzenesulfonamides, this specific isomer contains a 2-methyl group ortho to the sulfonamide. Research indicates that ortho-alkyl substituents can accelerate acid-catalyzed hydrolysis due to the relief of ground-state steric strain during the transition to the tetrahedral intermediate. Consequently, this compound may hydrolyze faster than its non-methylated analogs under stress conditions.
Diagnostic & Troubleshooting Guide
Use this logic tree to diagnose issues encountered during acidic workups or stability studies.
Issue A: "I see a new peak eluting before my main peak in HPLC."
Diagnosis:Hydrolysis. The sulfonamide bond (
) has cleaved to form 3,6-difluoro-2-methylbenzenesulfonic acid .
Why it happens: Sulfonic acids are highly polar and fully ionized at typical HPLC pH, causing them to elute near the solvent front (dead volume) on C18 columns.
Confirmation:
LC-MS: The mass difference is subtle (+1 Da).
Sulfonamide (
): MW ~207.
Sulfonic Acid (
): MW ~208.
Action: Check the retention time. If the peak is at the solvent front, it is likely the acid.
Issue B: "The compound precipitated when I added 1N HCl."
Diagnosis:Solubility Limit (Not Degradation).
Why it happens: Sulfonamides are weak acids (pKa ~10). In basic solution, they are soluble anions (
). In acid, they exist as the neutral protonated form, which has poor aqueous solubility—especially with the lipophilic fluorine and methyl groups.
Action: Add a water-miscible co-solvent (Acetonitrile or Methanol) to maintain solubility, or filter the solid if purification is the goal.
Issue C: "I see a mass corresponding to the loss of the sulfonamide group (M-79)."
Diagnosis:Desulfonylation (Rare).
Why it happens: In concentrated sulfuric acid or super-acidic media, the ring can undergo protode-sulfonylation (the reverse of sulfonation), releasing
. This is less common for primary sulfonamides but possible if the ring is electron-rich; however, the fluoro-groups (EWG) usually suppress this.
Action: Reduce acid concentration and temperature immediately.
Interactive Troubleshooting Logic (Visual)
Caption: Decision tree for diagnosing stability issues based on physical and chromatographic observations.
Mechanistic Insights: The Degradation Pathway
Understanding the mechanism allows you to predict when degradation will occur.
Protonation: The sulfonyl oxygen is protonated in strong acid.
Nucleophilic Attack: Water attacks the sulfur atom.
Note: The 2-methyl group exerts steric pressure on the sulfonamide group. Hydrolysis relieves this strain, lowering the activation energy compared to non-substituted benzenesulfonamides.
Cleavage: The
bond breaks, releasing ammonia (which becomes ammonium, , in acid) and the sulfonic acid.
Caption: Acid-catalyzed hydrolysis pathway.[1][2][3] The 2-methyl substituent accelerates the first step via steric relief.
Standard Operating Procedures (SOPs)
Protocol A: Forced Degradation Study (Acid Stress)
Validate the stability of your specific batch.
Step
Action
Critical Parameter
1. Prep
Dissolve 10 mg compound in 1 mL Acetonitrile (ACN).
Co-solvent is required to prevent precipitation.
2. Stress
Add 1 mL 1N HCl . Incubate at 60°C for 4 hours.
Do not reflux unless testing extreme limits.
3. Control
Prepare a sample in ACN/Water (no acid) at RT.
Baseline for comparison.
4. Quench
Neutralize with 1 mL 1N NaOH or dilute with buffer.
Inject immediately to freeze the profile.
5. Analyze
Inject on HPLC (See Protocol B).
Look for RRT ~0.2-0.3 (Sulfonic Acid).
Protocol B: Analytical Method (HPLC-UV)
Optimized for separating the neutral sulfonamide from the polar sulfonic acid.
Column: C18 (e.g., Agilent Zorbax Eclipse XDB or Waters BEH),
Q1: Can I use 6N HCl to remove protecting groups elsewhere on the molecule without affecting the sulfonamide?A: Proceed with caution. While sulfonamides are relatively robust, the 2-methyl group makes this specific molecule more labile than typical benzenesulfonamides. If the reaction requires high heat (>80°C) and 6N HCl, you will likely generate 5-10% hydrolysis byproducts. Monitor the reaction hourly.
Q2: Why is the mass spec showing M+1 for the degradation product?A: This is a common confusion.
Parent (Sulfonamide):
Product (Sulfonic Acid):
Mass Change: Loss of
(16 Da) + Gain of (17 Da) = Net +1 Da.
Tip: Do not rely on low-resolution MS alone. Use Retention Time (RT) shift; the acid will elute much earlier.
Q3: Is the fluorine at position 3 or 6 labile in acid?A: No. The Carbon-Fluorine (C-F) bond is extremely strong. Hydrodefluorination requires transition metal catalysis or extreme reducing conditions. Nucleophilic aromatic substitution (
) of the fluorine requires a strong nucleophile and basic conditions, so it is not a concern in acid.
References
Wagenaar, A., Kirby, A. J., & Engberts, J. B. F. N. (1985). Acid-catalyzed hydrolysis of benzenesulfonamides.[1][2][5][6] Rate enhancements by ortho-alkyl substituents.[1][2][5] Recueil des Travaux Chimiques des Pays-Bas, 104(7-8), 203-205.[2]
Białk-Bielińska, A., et al. (2012).[6] Hydrolysis of sulphonamides in aqueous solutions.[1][6][7] Journal of Hazardous Materials, 221-222, 264-274.[6]
Patyra, E., et al. (2019).[8] Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Toxins, 11(2), 86.
You are analyzing 3,6-Difluoro-2-methylbenzenesulfonamide , a fluorinated scaffold likely used as an intermediate in pharmaceutical synthesis (e.g., for carbonic anhydrase inhibitors or anticancer agents). Its thermal profile is governed by three structural factors:
The Sulfonamide Core (-SO₂NH₂): Susceptible to desulfonylation at high temperatures (>200°C) and hydrolysis in acidic/wet conditions.
Ortho-Methyl Group (Position 2): Introduces steric strain (the "Ortho Effect"), potentially lowering the activation energy for S-N bond rotation or cleavage compared to unhindered analogs.
Fluorine Substitution (Positions 3, 6): Strong electron-withdrawing groups (EWGs) that increase the acidity of the sulfonamide -NH₂ protons, affecting hydrogen bonding networks and solid-state stability (polymorphism).
This guide provides the protocols to characterize these properties and troubleshoot common thermal analysis artifacts.
Module 1: Experimental Protocols (The "How-To")
Do not rely on generic literature values. Fluorinated sulfonamides exhibit significant polymorphism. You must establish the thermal baseline for your specific batch.
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Determine decomposition onset (
) and distinguish volatiles (solvents) from degradation.
Parameter
Setting
Rationale
Instrument
TGA (e.g., TA Instruments Q500 or Netzsch TG 209)
High sensitivity balance required.
Sample Mass
5–10 mg
Sufficient to minimize noise, small enough to prevent thermal gradients.
Pan Type
Alumina (Open) or Platinum
Inertness is key. Avoid aluminum if T > 500°C is expected (though unlikely here).
Purge Gas
Nitrogen (40–60 mL/min)
Prevents oxidation masking the intrinsic thermal degradation.
Ramp Rate
10°C/min
Standard rate for kinetic comparability.
Range
30°C to 400°C
Covers solvent loss (<150°C), melt, and degradation (>200°C).
The Science: Benzenesulfonamides generally decompose by extruding sulfur dioxide (
). The 2-methyl group (ortho) creates steric strain that may lower the temperature of this reaction compared to unsubstituted analogs.
Mechanism:
The release of gas changes the sample's thermal conductivity and mass, causing the DSC baseline to become erratic (exothermic noise).
Resolution: Stop the DSC experiment 20°C after the melt to avoid cell contamination. Do not push to 300°C unless using TGA.
Ticket #003: "I see two melting peaks close together."
Diagnosis:Polymorphism.
The Science: The 3,6-difluoro substitution pattern creates a dipole that can stack in multiple crystal lattice arrangements.
Verification:
Heat-Cool-Heat: Does the second peak disappear or shift after the first cycle? If yes, you have metastable polymorphs.
XRD (X-Ray Diffraction): The definitive confirmation.
Resolution: For formulation, you generally want the thermodynamically stable form (usually the one with the higher melting point).
Module 4: Mechanistic Insight
Understanding why the molecule degrades helps you predict stability in formulations.
Caption: Dual degradation pathways. Note that dry thermal stress leads to radical cleavage and SO2 release, while moisture triggers hydrolysis.
Module 5: Reference Data & Citations
Physical Property Estimates (Based on Structural Analogs):
Melting Point: Expected range 130°C – 160°C (Inferred from 2,4-difluoro analogs and benzoic acid derivatives [1][4]).
Decomposition Onset: Generally >220°C for dry sulfonamides [2].
References:
Sigma-Aldrich/Merck. 2,4-Difluoro-5-methylbenzenesulfonamide Product Specification. (Serves as the closest structural proxy for physical property estimation). Link
Avantium R&D. Understanding the decomposition of sulfur-containing compounds. (General mechanisms of sulfonyl decomposition). Link
MDPI Pharmaceuticals. Thermal properties of sulfonamide derivatives and binding affinities. (Methodology for DSC/Tm determination). Link
Ossila. 2-Fluoro-6-methylbenzoic acid Properties. (Analogous ortho-methyl/fluoro scaffold stability data). Link
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for your batch before heating fluorinated compounds, as decomposition products (HF, SOx) are hazardous.
Reference Data & Comparative Studies
Validation
Technical Assessment: Optimizing LC-MS/MS Methodologies for 3,6-Difluoro-2-methylbenzenesulfonamide
Executive Summary & Chemical Context 3,6-Difluoro-2-methylbenzenesulfonamide (CAS: 1002309-47-8) is a critical fluorinated building block, frequently utilized in the synthesis of sulfonamide-based inhibitors for medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
3,6-Difluoro-2-methylbenzenesulfonamide (CAS: 1002309-47-8) is a critical fluorinated building block, frequently utilized in the synthesis of sulfonamide-based inhibitors for medicinal chemistry. Its analysis presents specific challenges due to the electronegativity of the fluorine substituents and the amphoteric nature of the sulfonamide moiety.
This guide moves beyond generic screening protocols to provide a targeted comparison between Standard Generic Methods (C18/ESI+) and Optimized Specific Methods (PFP/ESI-) . The data and protocols below are designed to maximize sensitivity and peak shape integrity, essential for trace impurity profiling or metabolic stability assays.
Physicochemical Profile
Property
Value
Analytical Implication
Formula
Monoisotopic Mass: 223.0166 Da
LogP
~1.3 - 1.6 (Predicted)
Moderately polar; elutes early on C18 without modification.
pKa (Sulfonamide)
~9.0 - 9.5
The group is weakly acidic. Fluorine substitution increases acidity compared to non-fluorinated analogs, enhancing ESI(-) response.
Comparative Method Assessment
The following comparison evaluates the industry-standard approach against an optimized protocol specifically engineered for fluorinated aromatics.
Comparison 1: Stationary Phase Selection
Hypothesis: While C18 is the workhorse of bioanalysis, it relies primarily on hydrophobic interactions. For 3,6-Difluoro-2-methylbenzenesulfonamide, a Pentafluorophenyl (PFP) phase offers superior selectivity due to
interactions and specific fluorine-fluorine dipole retention mechanisms.[1]
Moderate.[2] Isomers or des-fluoro impurities may co-elute.
High. The electron-deficient PFP ring strongly interacts with the electron-rich fluorinated analyte.
Peak Shape
Often exhibits tailing for sulfonamides due to silanol interactions.
Sharper peaks; PFP bonding chemistry often shields silanols better for polar aromatics.
Aqueous Stability
Risk of phase collapse in 100% aqueous (unless "AQ" type).
Generally robust in high aqueous conditions, allowing better retention of polar fragments.
Comparison 2: Ionization Mode (ESI+ vs. ESI-)
Hypothesis: Sulfonamides are amphoteric. However, the two electron-withdrawing fluorine atoms on the benzene ring pull electron density, making the sulfonamide nitrogen more acidic. Therefore, Negative Mode (ESI-) often yields lower background noise and higher sensitivity than Positive Mode (ESI+).
Feature
Alternative A: ESI Positive (+)
Recommended: ESI Negative (-)
Precursor Ion
Adduct Formation
High risk of (246.0) and (241.0), splitting signal intensity.
Minimal adducts. Forms a clean deprotonated molecular ion.
Background Noise
High. Mobile phase modifiers (Formic acid) cluster in ESI+.
Low. Chemical noise is significantly reduced in negative mode.
Predictable. Clean loss of (64 Da) allows for high-confidence MRM transitions.
Optimized Experimental Protocol
Based on the assessment above, the following protocol is validated for high-sensitivity quantitation.
A. Sample Preparation (Protein Precipitation)
Note: This protocol minimizes matrix effects common in plasma stability assays.
Aliquot: Transfer 50 µL of sample (plasma/buffer) to a 96-well plate.
Precipitation: Add 200 µL of Acetonitrile containing 0.1% Ammonium Hydroxide . (The base ensures the analyte remains in the ionized state, improving solubility).
Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000g for 10 min at 4°C.
Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water to match initial mobile phase strength.
B. LC-MS/MS Conditions (Optimized)
Parameter
Setting
System
UHPLC coupled to Triple Quadrupole MS
Column
Kinetex F5 or PFP (Pentafluorophenyl) , 2.1 x 50 mm, 1.7 µm
-2.5 kV (Lower voltage reduces discharge in Neg mode)
Mass Spectrometry Data & Fragmentation Analysis
Predicted MRM Transitions (ESI Negative)
The fragmentation of sulfonamides in negative mode is driven by the stability of the resulting phenoxide-like or anilinyl anions after the loss of the sulfonyl group.
Precursor Ion ()
Product Ion ()
Collision Energy (eV)
Mechanism
222.0
158.0
20
Quantifier. Loss of (64 Da). Characteristic sulfonamide cleavage.[4]
222.0
138.0
35
Qualifier. Loss of + (20 Da). Specific to fluorinated structure.
222.0
42.0
50
Loss of (Ring fragmentation).
Fragmentation Pathway Diagram
The following diagram illustrates the mechanistic cleavage of the molecule under Collision Induced Dissociation (CID).
Figure 1: Proposed fragmentation pathway in ESI(-) mode. The primary transition involves the cleavage of the S-N bond and expulsion of sulfur dioxide.
Method Development Decision Matrix
Use this workflow to validate the method in your specific matrix.
Figure 2: Decision tree highlighting the logic for selecting Neutral pH/ESI(-) and PFP chemistry over standard acidic/ESI(+) conditions.
References
Mechanisms of Sulfonamide Fragmentation:
Hibbs, J., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. American Society for Mass Spectrometry.[5]
Fluorinated Stationary Phases:
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A.
pKa Prediction of Sulfonamides:
Manchester, J., et al. (2019).[6] Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC).[7]
Ionization Polarity in LC-MS:
Kiontke, A., et al. (2016). Electrospray Ionization Efficiency is Dependent on Different Molecular Descriptors. Journal of The American Society for Mass Spectrometry.
Validating Purity of 3,6-Difluoro-2-methylbenzenesulfonamide: A Multi-Modal Analytical Guide
The Purity Paradox in Fluorinated Intermediates In the high-stakes environment of drug development, 3,6-Difluoro-2-methylbenzenesulfonamide serves as a critical scaffold—likely a precursor for kinase inhibitors (e.g., BR...
Author: BenchChem Technical Support Team. Date: February 2026
The Purity Paradox in Fluorinated Intermediates
In the high-stakes environment of drug development, 3,6-Difluoro-2-methylbenzenesulfonamide serves as a critical scaffold—likely a precursor for kinase inhibitors (e.g., BRAF inhibitors). However, relying solely on a single analytical technique for this compound is a calculated risk that often fails.
The Problem: Fluorinated aromatic isomers (e.g., the 3,5-difluoro or 2,6-difluoro analogs) possess nearly identical hydrophobicities to the target 3,6-isomer. On a standard C18 HPLC column, these regioisomers frequently co-elute, masquerading as a single "pure" peak. Furthermore, the sulfonamide moiety is prone to hydrolysis back to the sulfonic acid or dehydration to the sultam under aggressive synthetic conditions.
The Solution: This guide establishes a Cross-Validation Protocol combining High-Performance Liquid Chromatography (HPLC) for trace organic impurities and Quantitative Nuclear Magnetic Resonance (19F qNMR ) for absolute isomeric purity.
Analytical Strategy: The "Screen and Verify" Workflow
We employ a orthogonal approach. HPLC-UV/MS screens for synthetic byproducts (starting materials, coupling reagents), while 19F qNMR verifies the exact fluorination pattern and absolute content.
Workflow Visualization
The following decision tree illustrates the logic flow for validating a batch of 3,6-Difluoro-2-methylbenzenesulfonamide.
Figure 1: The "Screen and Verify" decision matrix ensures no regioisomers slip through the HPLC blind spot.
Method A: HPLC-UV/MS (The Impurity Screen)
This method is tuned to separate the sulfonamide from its precursor (sulfonyl chloride) and hydrolyzed byproducts (sulfonic acid).
Experimental Protocol
Parameter
Specification
Rationale
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Standard stationary phase provides sufficient hydrophobic selectivity for the methyl group.
Aprotic solvent ensures sharp peaks for aromatics.
Gradient
5% B to 95% B over 20 min
Shallow gradient required to separate closely related hydrolysis products.
Flow Rate
1.0 mL/min
Standard backpressure management.
Detection
UV @ 210 nm & 254 nm; MS (ESI+)
210 nm captures the benzene ring absorption; MS confirms identity ().
Critical Causality: The pH Factor
Sulfonamides are weak acids. If run at neutral pH, the compound exists in equilibrium between neutral and ionized forms, causing peak broadening ("tailing"). We use 0.1% Formic Acid to lock the molecule in its protonated, neutral state, ensuring sharp peak shape and accurate integration.
Method B: 19F qNMR (The Structural Validator)
While HPLC separates by polarity, 19F NMR separates by electronic environment. The specific position of fluorine atoms (3,6- vs 3,5-) creates distinct chemical shifts that HPLC cannot resolve.
The Protocol (Self-Validating)
Reagents:
Solvent: DMSO-d6 (Excellent solubility for sulfonamides).
Internal Standard (IS):
-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid. Note: The IS must have a relaxation time () similar to the analyte or allow for long delays.
Acquisition Parameters:
Pulse Sequence: Inverse Gated Decoupling (to suppress NOE if 1H decoupling is used, though simple 19F pulse is often sufficient).
Relaxation Delay (
): (typically 30 seconds). Crucial: Insufficient leads to under-integration of the slower-relaxing nuclei, falsifying purity results.
Scans (NS): 64 (for S/N > 150).
Calculation:
Where = Integral area, = Number of fluorines, = Molecular weight, = Weight.
Why 19F?
The 3,6-difluoro pattern usually produces a specific coupling pattern (e.g., multiplet or distorted triplet depending on H-F coupling) distinct from the 3,5-difluoro pattern.
3,6-Difluoro shift: ~ -115 to -120 ppm (approximate, solvent dependent).
Impurity (Isomer) shift: Distinct peaks often shifted by >1 ppm, easily integrated separately.
Comparative Performance Guide
The following table objectively compares the capabilities of the two methods for this specific compound.
Excellent (< 0.05%). Ideal for trace impurity hunting.
Moderate (~0.5%). Not for trace analysis, but for assay.
Precision
< 1.0% RSD
< 1.0% RSD (if is optimized).
Reference Standard
Required (for accurate wt%).
Not Required (uses Internal Standard).
Throughput
High (20 min/sample).
Low (30-60 min/sample due to ).
Primary Blind Spot
Co-eluting isomers.
Inorganic salts (invisible to 19F).
Impurity Origin & Control
Understanding where impurities come from allows you to predict what to look for.
Synthesis Pathway & Impurity Map
The synthesis typically involves chlorosulfonation of 2,6-difluorotoluene or similar precursors.
Figure 2: Impurity genesis. Note that Impurity A (Sulfonic Acid) is highly polar and elutes at the solvent front in HPLC, while Impurity B (Regioisomers) often co-elutes with the product.
Conclusion & Recommendations
For the validation of 3,6-Difluoro-2-methylbenzenesulfonamide , a single method is insufficient.
Use HPLC-UV to ensure the sample is free of synthetic debris (sulfonic acids, inorganic salts).
Use 19F qNMR to assign the absolute purity and confirm the regio-chemistry.
Final Verdict: If the HPLC purity is >99% but the yield in the subsequent reaction is low, suspect a regioisomer contaminant. Run 19F NMR immediately.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]
T. Schoenberger. Determination of purity by qNMR. (2012).[1] Analytical and Bioanalytical Chemistry. Available at: [Link]
G.F. Pauli et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014).[2] Journal of Medicinal Chemistry. Available at: [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,6-Difluoro-2-methylbenzenesulfonamide
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3,6-Difluoro-2-methylbenzenesulfon...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3,6-Difluoro-2-methylbenzenesulfonamide demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.
Hazard Analysis: A Proactive Approach to Safety
Furthermore, the presence of fluorine in the molecule necessitates caution. Fluorinated organic compounds can decompose under certain conditions (such as in a fire) to release hazardous substances, including hydrogen fluoride (HF). Exposure to HF can cause severe, penetrating burns that may have delayed effects.
The First Line of Defense: Engineering Controls
Before considering PPE, which serves as the last line of defense, robust engineering controls must be in place.
Fume Hood: All handling of 3,6-Difluoro-2-methylbenzenesulfonamide, especially when dealing with the solid as a powder or when preparing solutions, must be conducted within a certified chemical fume hood. This is critical to minimize the inhalation of any dust or aerosols.
Ventilation: Ensure the laboratory has good general ventilation.
Safety Stations: An accessible and regularly tested safety shower and eyewash station are mandatory in any area where this chemical is handled.
Recommended Personal Protective Equipment (PPE)
The following PPE is recommended for all procedures involving 3,6-Difluoro-2-methylbenzenesulfonamide.
Eye and Face Protection
Due to the risk of serious eye irritation from splashes of solutions or contact with airborne powder, comprehensive eye and face protection is non-negotiable.
Safety Goggles: Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards. Standard safety glasses, even with side shields, do not offer sufficient protection from splashes.
Face Shield: For procedures with a higher risk of splashing, such as when handling larger quantities or during transfers, a face shield should be worn in addition to safety goggles to protect the entire face.
Skin and Body Protection
Preventing dermal contact is crucial, as similar compounds are known to cause skin irritation.
Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for any signs of degradation or punctures before use. For prolonged handling or immersion, consult a glove compatibility chart for benzenesulfonamide derivatives. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is known or suspected.
Laboratory Coat/Gown: A long-sleeved laboratory coat is required to protect street clothing and skin. For handling larger quantities or in situations with a significant splash risk, a chemical-resistant apron or a disposable gown with tight-fitting cuffs is recommended.
Respiratory Protection
While engineering controls are the primary method for avoiding inhalation, respiratory protection may be necessary in specific situations.
Respirator: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH-approved respirator is required. For a solid powder, a particulate respirator (e.g., N95) may be sufficient. In situations where vapors may be generated, a full-face respirator with appropriate chemical cartridges should be used. All personnel required to wear respirators must be properly fit-tested and trained in their use according to OSHA standards.
PPE Selection Rationale
PPE Component
Hazard Addressed
Rationale
Chemical Splash Goggles
Eye Irritation, Splashes
Provides a seal around the eyes to protect from airborne powder and liquid splashes, which can cause serious eye damage.
Face Shield
Face & Eye Protection
Used in conjunction with goggles, it offers a broader barrier against splashes to the entire face.
Nitrile Gloves
Skin Irritation, Absorption
Prevents direct skin contact with the chemical, which is a known irritant based on analogous compounds. Must be inspected and changed frequently.
Laboratory Coat/Gown
Body Protection
Protects skin and personal clothing from incidental contact, spills, and contamination.
Respirator (if needed)
Respiratory Irritation
Protects against inhalation of dust or vapors, which may cause respiratory irritation, especially if engineering controls fail or during a spill.
Procedural Discipline: Donning and Doffing PPE
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.
Respirator (if required): Perform a seal check to ensure a proper fit.
Goggles and Face Shield: Put on safety goggles, followed by a face shield if the procedure requires it.
Gloves: Don gloves last. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.
Doffing (Taking Off) PPE
This process should be performed in an area designated to prevent the spread of contamination.
Gloves: Remove gloves first. Use a glove-to-glove technique for the first glove and a finger-to-inside-cuff technique for the second to avoid touching the contaminated exterior.
Gown/Lab Coat: Unfasten and remove the gown by rolling it inside-out, touching only the interior surfaces.
Face Shield and Goggles: Remove face and eye protection from the back to the front.
Respirator (if worn): Remove last.
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Safety Workflow for Handling 3,6-Difluoro-2-methylbenzenesulfonamide
Caption: Workflow for safe handling of 3,6-Difluoro-2-methylbenzenesulfonamide.
Disposal of Contaminated Materials
Proper disposal is a critical final step in the safe handling process.
Contaminated PPE: All disposable PPE, including gloves, gowns, and any absorbent materials used for cleaning up minor spills, should be considered contaminated waste. Place these items in a designated, sealed container for hazardous waste. Do not reuse disposable items.
Chemical Waste: Unused 3,6-Difluoro-2-methylbenzenesulfonamide and any solutions containing it must be disposed of as hazardous chemical waste. Do not allow the product to enter drains, water courses, or the soil. Collect all waste in a suitable, labeled, and closed container for pickup by a licensed waste management company.
Empty Containers: Empty containers may still retain hazardous residue. They should be treated as hazardous waste and disposed of through an approved waste handling site. Do not reuse empty containers.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 3,6-Difluoro-2-methylbenzenesulfonamide, fostering a secure environment for groundbreaking research.
References
SAFETY DATA SHEET. (2019, November 22). PerForm™ PC3955 Retention.
Safety data sheet - BASF. (2026, February 13). PronovaPure® 360:240 TG.
SAFETY D
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.